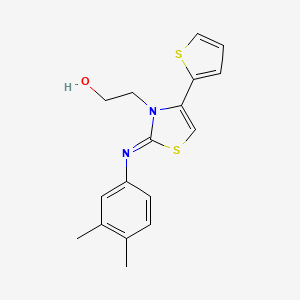

(Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol

Description

This compound belongs to the thiazole-imine family, characterized by a thiazole core substituted with a (3,4-dimethylphenyl)imino group at position 2 and a thiophen-2-yl moiety at position 2. The Z-configuration of the imine bond is critical for its stereoelectronic properties, influencing molecular interactions in biological systems .

Properties

IUPAC Name |

2-[2-(3,4-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS2/c1-12-5-6-14(10-13(12)2)18-17-19(7-8-20)15(11-22-17)16-4-3-9-21-16/h3-6,9-11,20H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYAAQCQWZLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-((3,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol, with CAS number 915186-71-9, is a complex organic compound characterized by its unique structural features, including a thiazole ring, an imine functional group, and thiophene moiety. These structural components suggest potential applications in medicinal chemistry due to their diverse biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₈N₂OS₂

- Molecular Weight : 330.5 g/mol

- Structural Features :

- Thiazole and thiophene rings known for various pharmacological effects.

- The presence of the dimethylphenyl group enhances its potential biological activity.

Biological Activities

The biological activity of this compound is inferred from studies on related compounds featuring similar structural motifs.

Anticancer Activity

Compounds containing thiazole and thiophene rings have been documented to exhibit cytotoxic effects against various cancer cell lines. For example, a study on thiophene-based compounds revealed significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines:

| Compound | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |

|---|---|---|

| 4a | 66±1.20 | 50±0.47 |

| 4b | 54±0.25 | 50±0.53 |

| 14a | 57±0.13 | 72±0.86 |

| 14b | 58±0.87 | 65±0.45 |

These findings suggest that compounds similar to this compound may also possess significant anticancer properties .

Antimicrobial Activity

Research indicates that thiazole derivatives often demonstrate antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown moderate to good activity against pathogens such as Mycobacterium tuberculosis .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets such as enzymes or receptors. The thiazole and thiophene rings may facilitate binding to these targets, influencing their function and leading to therapeutic effects.

Case Studies

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related thiazole derivatives:

Key Observations:

- Substituent Diversity : The target compound’s thiophen-2-yl group distinguishes it from analogs with methoxy (), isopropyl (), or cyclohexyl () substituents. Thiophene’s electron-rich aromatic system may enhance π-π stacking in biological targets compared to bulkier alkyl or alkoxy groups.

- Hydrophilicity: The ethanol group in the target compound and analogs () improves aqueous solubility relative to non-polar substituents, aiding pharmacokinetics.

Physicochemical and Crystallographic Properties

- Molecular Weight and Lipophilicity : The target compound (371.50 g/mol) is heavier than (338.47 g/mol) but lighter than (386.46 g/mol). Its thiophen-2-yl group increases lipophilicity (predicted logP ~2.5) compared to methoxy-substituted analogs (logP ~1.8).

- Crystallography : SHELX programs () are widely used for structural validation of thiazole derivatives. The Z-configuration in the target compound’s imine bond likely ensures geometric stability, as seen in analogous systems ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.